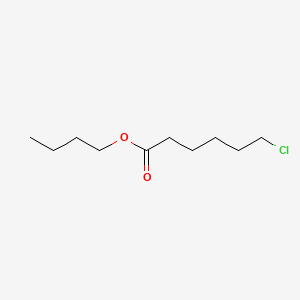
p-(Phenylazo)benzyl chloroformate
Overview
Description
p-(Phenylazo)benzyl chloroformate: is an organic compound with the molecular formula C14H11ClN2O2 . It is a derivative of benzyl chloroformate, where the benzyl group is substituted with a phenylazo group. This compound is known for its applications in organic synthesis, particularly in the protection of amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-(Phenylazo)benzyl chloroformate typically involves the reaction of benzyl alcohol with phosgene in the presence of a base. The reaction can be represented as follows:
PhCH2OH+COCl2→PhCH2OC(O)Cl+HCl
Phosgene is used in excess to minimize the production of the carbonate byproduct. The reaction is carried out under controlled conditions to ensure safety and maximize yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of phosgene gas requires stringent safety measures due to its toxicity. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: p-(Phenylazo)benzyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form benzyl alcohol and carbon dioxide.
Reduction: It can be reduced to the corresponding amine derivative.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form carbamates.
Water: Hydrolysis occurs readily in the presence of moisture.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Benzyl Alcohol: Formed from hydrolysis.
Amine Derivatives: Formed from reduction reactions.
Scientific Research Applications
Chemistry: p-(Phenylazo)benzyl chloroformate is widely used in organic synthesis for the protection of amine groups. It is particularly useful in peptide synthesis, where it helps in the selective protection and deprotection of functional groups .
Biology and Medicine: In biological research, this compound is used to modify proteins and peptides, aiding in the study of protein structure and function. It is also used in the synthesis of pharmaceuticals, where protecting groups are essential for the selective modification of complex molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its ability to protect amine groups makes it valuable in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of p-(Phenylazo)benzyl chloroformate involves the formation of a covalent bond with the amine group of the target molecule. This reaction suppresses the nucleophilic and basic properties of the amine, thereby protecting it from unwanted reactions. The phenylazo group enhances the stability of the compound, making it an effective protecting agent .
Comparison with Similar Compounds
Benzyl chloroformate: Similar in structure but lacks the phenylazo group.
Fluorenylmethyloxycarbonyl chloride: Another protecting group used in peptide synthesis.
Methyl chloroformate: Used for similar purposes but with different reactivity and stability profiles.
Uniqueness: p-(Phenylazo)benzyl chloroformate is unique due to the presence of the phenylazo group, which imparts additional stability and reactivity to the compound. This makes it particularly useful in applications where enhanced stability is required .
Properties
IUPAC Name |
(4-phenyldiazenylphenyl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-14(18)19-10-11-6-8-13(9-7-11)17-16-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPAKMOTHPSGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)COC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601200346 | |
| Record name | Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55592-99-9 | |
| Record name | Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55592-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Phenylazo)benzyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055592999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, [4-(phenylazo)phenyl]methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(phenylazo)benzyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















